![molecular formula C13H10ClN5O2 B292252 (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292252.png)
(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPP is a heterocyclic compound that contains a pyrazolopyrimidine core and a hydrazine moiety.
Scientific Research Applications
(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Studies have also shown that (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione can inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase, which are involved in various physiological processes.
Mechanism of Action
The mechanism of action of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is not yet fully understood. However, it has been proposed that (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione may act by inhibiting the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has also been shown to exhibit antioxidant activity, which may contribute to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects
Studies have shown that (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione can induce apoptosis, or programmed cell death, in cancer cells. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has also been shown to inhibit the growth of tumors in animal models. In addition, (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has also been shown to exhibit antimicrobial activity against a variety of microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is its high yield and purity, which makes it suitable for use in various laboratory experiments. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is its potential toxicity, which may limit its use in certain experiments. In addition, (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione may exhibit different effects in different cell types, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione. One area of research is the development of new synthetic methods for (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione that may improve its yield and purity. Another area of research is the investigation of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione's potential applications in the treatment of various diseases, such as cancer and inflammation. In addition, further studies are needed to elucidate the mechanism of action of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione and to identify its molecular targets. Finally, the potential toxicity of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione needs to be further investigated to ensure its safe use in laboratory experiments.
Conclusion
In conclusion, (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione can be synthesized using a variety of methods, and its yield and purity are generally high. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities, and its mechanism of action is not yet fully understood. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has several advantages and limitations for laboratory experiments, and several future directions for its study have been identified.
Synthesis Methods
(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione can be synthesized using a variety of methods, including the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction with methylisocyanate. Another method involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction with malononitrile and ammonium acetate. The yield of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione using these methods is generally high, and the purity can be improved using column chromatography.
properties
Molecular Formula |
C13H10ClN5O2 |
|---|---|
Molecular Weight |
303.7 g/mol |
IUPAC Name |
(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C13H10ClN5O2/c1-7-5-10(20)19-12(15-7)11(13(21)18-19)17-16-9-4-2-3-8(14)6-9/h2-6,16H,1H3,(H,18,21)/b17-11+ |
InChI Key |
JBFFIKGRRPPZEY-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=O)N2C(=N1)/C(=N\NC3=CC(=CC=C3)Cl)/C(=O)N2 |
SMILES |
CC1=CC(=O)N2C(=N1)C(=NNC3=CC(=CC=C3)Cl)C(=O)N2 |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=NNC3=CC(=CC=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



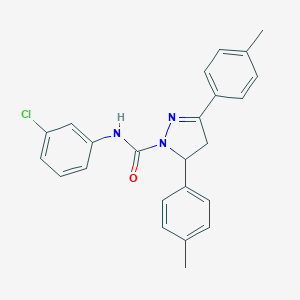
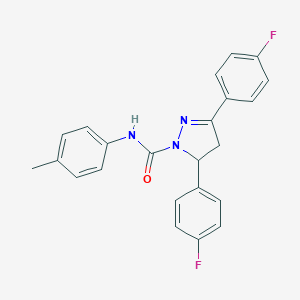

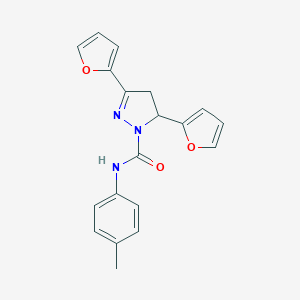
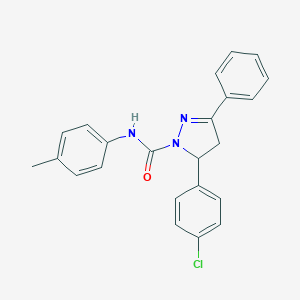
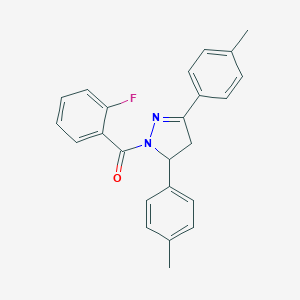
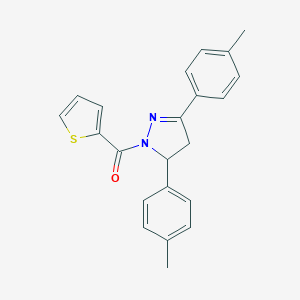
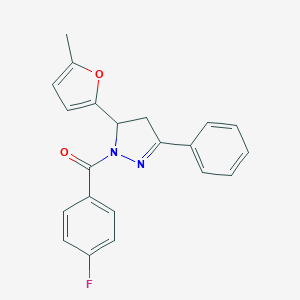
![4,6-dimethyl-2-{[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B292187.png)
![2-{[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292188.png)
![2-{[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292190.png)
![2-{[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292191.png)
![2-{[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292192.png)
![2-{[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292193.png)